

# Ciforadenant in Combination with Atezolizumab: A Comparative Clinical Trial Analysis

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## Compound of Interest

Compound Name: Ciforadenant

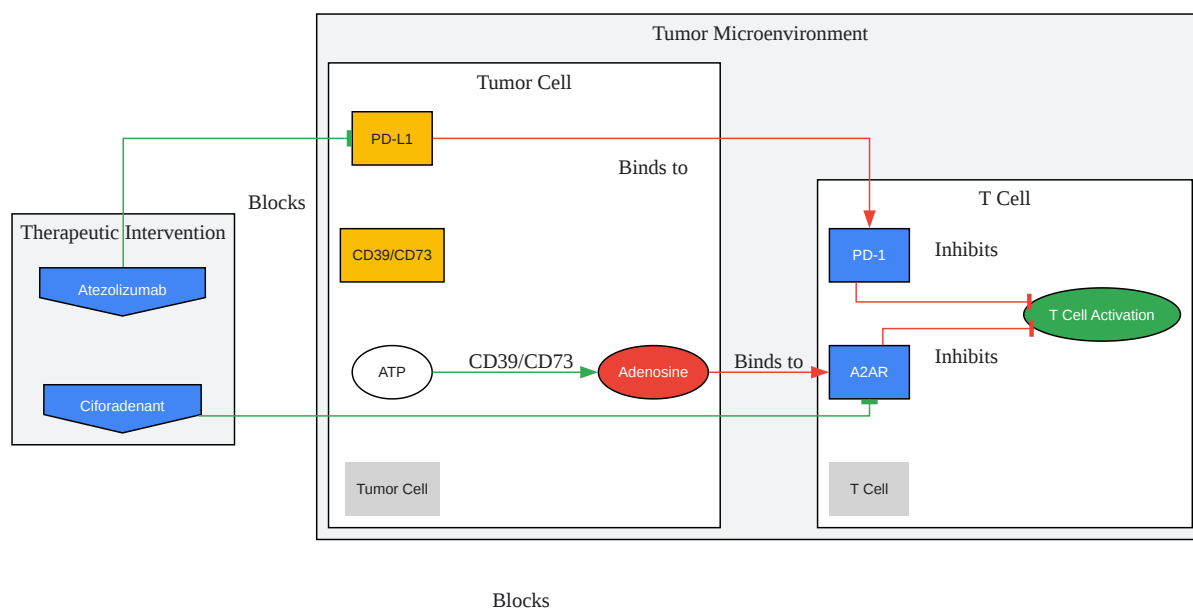
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This guide provides a detailed comparison of the clinical trial data for **ciforadenant**, an adenosine A2A receptor antagonist, administered as a monotherapy versus in combination with atezolizumab, an anti-PD-L1 antibody. The analysis is based on findings from studies in patients with renal cell carcinoma (RCC), non-small cell lung cancer (NSCLC), and metastatic castration-resistant prostate cancer (mCRPC).

## Signaling Pathway of Ciforadenant and Atezolizumab

The following diagram illustrates the mechanisms of action for **ciforadenant** and atezolizumab in the tumor microenvironment. **Ciforadenant** blocks the adenosine A2A receptor on immune cells, thereby preventing adenosine-mediated immunosuppression. Atezolizumab blocks the interaction between PD-L1 on tumor cells and PD-1 on T cells, which relieves another critical immune checkpoint. The combination of these two agents aims to restore and enhance the anti-tumor immune response through complementary pathways.



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Caption: Mechanism of action of **Ciforadenant** and Atezolizumab.

## Quantitative Data Summary

The following tables summarize the efficacy and safety data from clinical trials investigating **ciforadenant** alone and in combination with atezolizumab across different cancer types.

## Renal Cell Carcinoma (RCC)

Trial: Phase I/Ib (NCT02655822)[1][2][3]

Efficacy Endpoint	Ciforadenant Monotherapy (n=33)	Ciforadenant + Atezolizumab (n=35)
Objective Response Rate (ORR)	3% (1/33)	11% (4/35)
Disease Control (≥6 months)	17%	39%
Median Progression-Free Survival (PFS)	4.1 months	5.8 months
Overall Survival (OS) at 16 months	69%	-
Overall Survival (OS) at 25 months	-	90%

Safety Endpoint	Ciforadenant Monotherapy (n=33)	Ciforadenant + Atezolizumab (n=35)
Grade 3/4 Adverse Events	Infrequent	More frequent (Immune-related)
Treatment Discontinuation due to AE	-	-
Treatment-related Deaths	0	0

# Non-Small Cell Lung Cancer (NSCLC)

Trial: Phase 1b/2 MORPHEUS study

Efficacy Endpoint	Ciforadenant + Atezolizumab (n=15)	Docetaxel Chemotherapy (n=14)
Partial Response (PR)	1 patient (long-term, ongoing 13+ months)	3 patients (short-term: 4, 7, 9 months)
Stable Disease (SD)	6 patients (one ongoing 15+ months)	-
Disease Control (≥6 months)	4 patients	2 patients
Median Overall Survival (OS)	11.5 months	9.4 months

Safety Endpoint	Ciforadenant + Atezolizumab (n=15)	Docetaxel Chemotherapy (n=14)
Grade 5 Adverse Events	0	1
Treatment Discontinuation due to AE	0	3
Overall Treatment-Related AE Rate	67%	93%

## Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Trial: Phase 1 (NCT02655822)

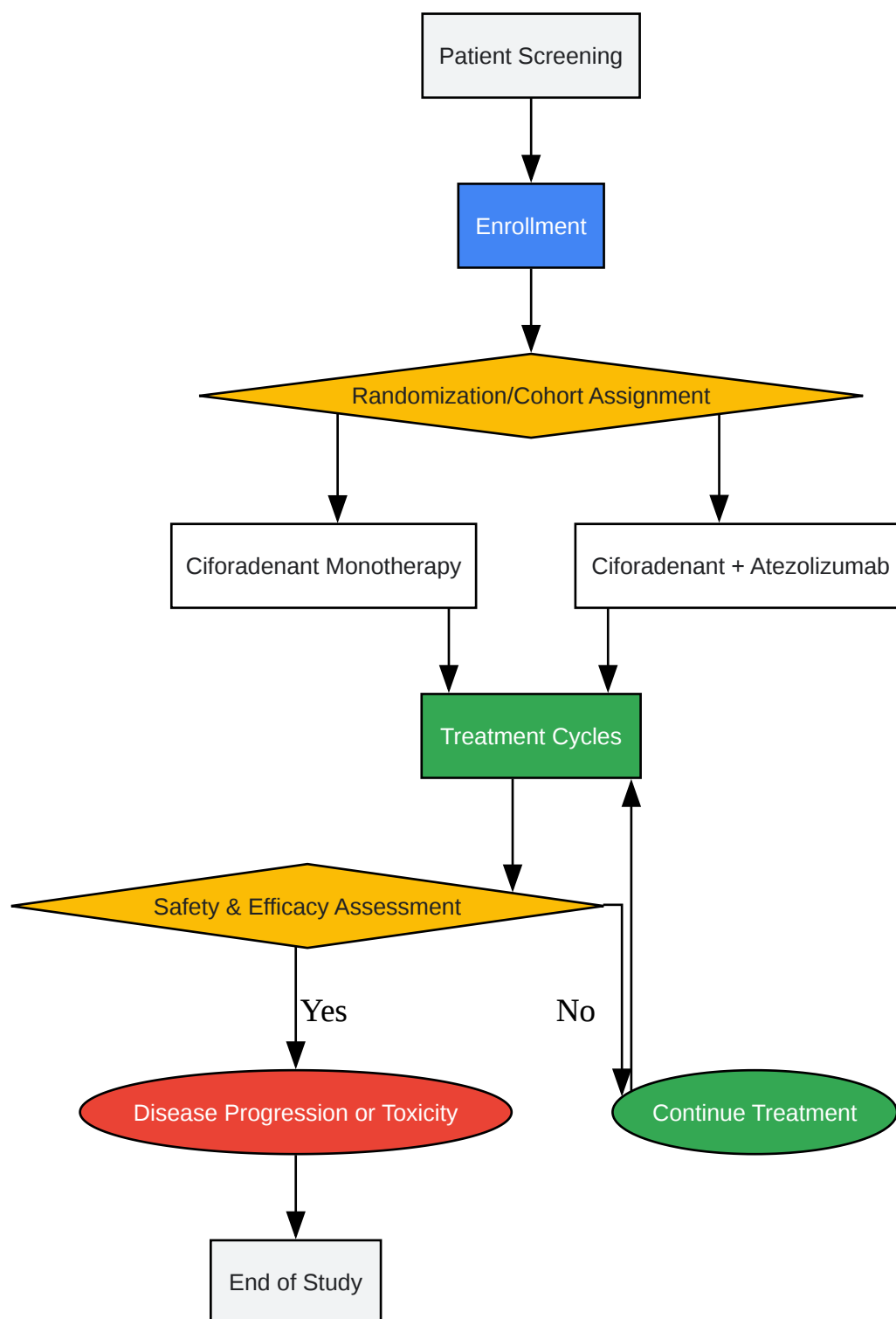
Efficacy Endpoint	Ciforadenant Monotherapy (n=11)	Ciforadenant + Atezolizumab (n=24)
PSA Partial Response (>30% reduction)	9% (1/11)	21% (5/24)
Tumor Regression	2 patients (12%, 17%)	3 patients (4%, 27%, 42%)
Clinical Benefit Rate (SD + PR)	\multicolumn{2}{c}{57% (8/14 evaluable patients)}	
Median Duration of Disease Control	\multicolumn{2}{c}{24 weeks}	

Safety Endpoint	Ciforadenant Monotherapy & Combination
Grade 3/4 Adverse Events	2 events (fatigue, anorexia)
Most Common Grade 1/2 AEs	Fatigue and nausea

## Experimental Protocols

### Clinical Trial Workflow

The general workflow for the cited clinical trials is depicted below. Patients were enrolled based on specific eligibility criteria, including cancer type and prior treatments. They were then assigned to receive either **ciforadenant** monotherapy or **ciforadenant** in combination with atezolizumab. Treatment continued until disease progression or unacceptable toxicity. Safety and efficacy were evaluated at regular intervals.



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Caption: Generalized workflow for the clinical trials.

## Methodologies

- Patient Population: Eligibility criteria typically included patients with advanced or metastatic solid tumors who had progressed on prior therapies. For some studies, patients were refractory to anti-PD-1/PD-L1 treatments.
- Treatment Administration:
  - **Ciforadenant**: Administered orally, typically at a dose of 100mg twice daily (BID).
  - Atezolizumab: Administered intravenously, for example, at 840mg every two weeks.
- Efficacy Evaluation:
  - Tumor Response: Assessed using Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1). This involves standardized measurement of tumor lesions from baseline and at follow-up time points.
  - Prostate-Specific Antigen (PSA) Response: For mCRPC, a reduction in PSA levels of over 30% was considered a partial response.
- Safety Assessment:
  - Adverse Events (AEs): Monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
- Biomarker Analysis:
  - Adenosine Gene Signature: Pre-treatment tumor biopsies were analyzed for an adenosine-regulated gene expression signature to identify patients more likely to respond to **ciforadenant**.
  - Cytokine Measurement: Serum samples were collected to measure levels of cytokines, such as TNF $\alpha$ , to assess the inflammatory response to treatment.

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## References

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